molecular formula C5H10S B3048515 2-Butanethione, 3-methyl- CAS No. 17197-53-4

2-Butanethione, 3-methyl-

Cat. No.: B3048515
CAS No.: 17197-53-4
M. Wt: 102.2 g/mol
InChI Key: DEZOGQOLYFTMTB-UHFFFAOYSA-N
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Description

2-Butanethione, 3-methyl- is an organic compound belonging to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound is known for its strong and often unpleasant odor, which is typical of many thiols. It is used in various chemical processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butanethione, 3-methyl- can be synthesized through several methods. One common method involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (HS-). The reaction typically proceeds via an S_N2 mechanism, where the nucleophile displaces the halide ion from the alkyl halide, forming the thiol. Another method involves the use of thiourea as the nucleophile, which reacts with the alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with aqueous base to yield the desired thiol .

Industrial Production Methods: In industrial settings, the production of 2-Butanethione, 3-methyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors that influence the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Butanethione, 3-methyl- undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile and displaces other groups in the molecule.

    Addition: Thiols can add to alkenes and alkynes, forming thioethers and other sulfur-containing compounds.

Common Reagents and Conditions:

Major Products:

    Disulfides: Formed from the oxidation of thiols.

    Thioethers: Formed from the addition of thiols to alkenes and alkynes.

Scientific Research Applications

2-Butanethione, 3-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanethione, 3-methyl- involves its ability to participate in redox reactions and form disulfide bonds. The sulfhydryl group (-SH) can undergo oxidation to form disulfides, which are important in stabilizing the three-dimensional structure of proteins. Additionally, thiols can act as nucleophiles in substitution reactions, allowing them to modify other molecules and participate in various biochemical pathways .

Comparison with Similar Compounds

    3-Methyl-1-butanethiol: Another thiol with a similar structure but different carbon chain arrangement.

    2-Butene-1-thiol: A thiol with a double bond in the carbon chain.

    Ethanethiol: A simpler thiol with a shorter carbon chain.

Uniqueness: 2-Butanethione, 3-methyl- is unique due to its specific carbon chain structure and the position of the sulfhydryl group. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to other thiols, it may have different physical properties, such as boiling point and solubility, which can affect its applications in various fields .

Properties

IUPAC Name

3-methylbutane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c1-4(2)5(3)6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZOGQOLYFTMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461132
Record name 2-Butanethione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17197-53-4
Record name 2-Butanethione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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